![molecular formula C20H17ClN2O3S2 B2715220 3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895476-78-5](/img/structure/B2715220.png)

3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

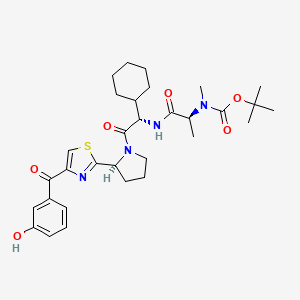

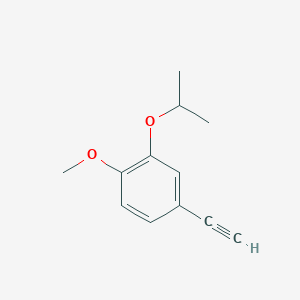

The compound appears to contain several structural components, including a 4-chlorophenyl group, a thioether linkage, a propanamide group, a thiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . These components suggest that the compound could have interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring, for example, is a fused ring system that can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Unusual Coupling

Microwave-assisted synthesis has been applied to produce novel compounds, including those with thiazole moieties, which are of interest due to their potential in drug development. This method offers better yields in shorter times compared to traditional synthesis methods. For example, the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate forms compounds that have been further reacted to produce novel thiazepines. This approach demonstrates the versatility and potential of compounds with similar structures in synthesizing novel therapeutic agents (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Antimicrobial Properties

Several studies have synthesized compounds with structures similar to "3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide" to evaluate their antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial therapy (V. Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).

Anticancer Activity

The compound's structural features are also explored in the context of anticancer research. Novel thiazole derivatives have been evaluated for their anticancer and cytotoxic activities, showcasing the importance of the thiazole moiety and related structures in developing potential anticancer agents. For example, certain thiazole derivatives have demonstrated high cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Sam Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, such as cancer proteins. These studies help in elucidating the mechanism of action and enhancing the design of compounds with increased efficacy against specific targets. This approach underscores the importance of structural analysis and optimization in the development of new therapeutic agents (N. Shanmugapriya, K. Vanasundari, V. Balachandran, B. Revathi, C. Sivakumar, & A. Viji, 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-14-2-4-15(5-3-14)27-10-7-19(24)23-20-22-16(12-28-20)13-1-6-17-18(11-13)26-9-8-25-17/h1-6,11-12H,7-10H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHJRIOKQCOHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)

![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)

![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2715142.png)

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)

![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)

![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)